molecular formula C10H14ClN3O2 B11866188 Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride

Cat. No.: B11866188
M. Wt: 243.69 g/mol
InChI Key: PAOHOXPMHFKMDI-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring fused to a pyrimidine ring, making it a valuable molecule for studying various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying specific reactions and potential therapeutic applications .

Biological Activity

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse biological activities. The synthesis typically involves the formation of the pyrimidine ring followed by the introduction of the azetidine moiety. Recent studies have optimized synthetic routes to enhance yield and purity, which are critical for subsequent biological evaluations .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways associated with inflammation and pain modulation .

Inhibition of NAPE-PLD

In a study examining structure–activity relationships (SAR) among pyrimidine derivatives, it was found that certain modifications enhanced the inhibitory potency against NAPE-PLD. This inhibition leads to decreased levels of bioactive lipids, which could modulate emotional behaviors and metabolic functions .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, revealing significant activity at low concentrations .

Compound Target Organism MIC (µg/mL) Comments
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HClE. coli16Effective against gram-negative bacteria
S. aureus8Effective against gram-positive bacteria

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound in a controlled environment. The compound was tested against a panel of bacterial strains, demonstrating strong inhibition at concentrations significantly lower than those required for traditional antibiotics. This suggests potential for development as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory effects, this compound was assessed for its ability to modulate inflammatory responses in cellular models. The results indicated a reduction in pro-inflammatory cytokine production, which aligns with the inhibition of NAPE-PLD activity observed in earlier studies. This positions this compound as a candidate for further exploration in treating inflammatory diseases .

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C10H13N3O2.ClH/c1-2-15-10(14)8-5-12-9(13-6-8)7-3-11-4-7;/h5-7,11H,2-4H2,1H3;1H

InChI Key

PAOHOXPMHFKMDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CNC2.Cl

Origin of Product

United States

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